molecular formula C14H10FNO2 B12074472 5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide

5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B12074472
M. Wt: 243.23 g/mol
InChI Key: WWIXNNMYZRRVGK-UHFFFAOYSA-N
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Description

5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide is a biphenyl derivative featuring a fluorine substituent at the 5-position of the first phenyl ring, a formyl group at the 4'-position of the second phenyl ring, and a carboxamide group at the 3-position of the first ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors. The fluorine atom enhances metabolic stability and bioavailability, while the formyl group provides a reactive site for further functionalization, making it a valuable intermediate in drug discovery .

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

3-fluoro-5-(4-formylphenyl)benzamide

InChI

InChI=1S/C14H10FNO2/c15-13-6-11(5-12(7-13)14(16)18)10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18)

InChI Key

WWIXNNMYZRRVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4’-formyl-[1,1’-biphenyl]-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The formyl and carboxamide groups can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4’-formyl-[1,1’-biphenyl]-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-4’-carboxy-[1,1’-biphenyl]-3-carboxamide.

    Reduction: 5-Fluoro-4’-hydroxymethyl-[1,1’-biphenyl]-3-carboxamide.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4’-formyl-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Fluoro-4’-formyl-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from other biphenyl carboxamide derivatives. Below is a detailed analysis of its structural and functional differences compared to analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Biological/Pharmacological Relevance Source Reference
5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide F (5), CHO (4'), CONH2 (3) Formyl, Carboxamide, Fluorine Intermediate for kinase inhibitors, antiviral agents
N-[6-(cis-2,6-Dimethyl-1H-pyrimidin-4-yl)-pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide CF3O (4'), CH3 (2), pyrimidine-pyridine core Trifluoromethoxy, Methyl, Pyrimidine Withdrawn designation for enzyme-targeted therapy (EMA/OD/048/09)
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide F (4), dimethylaminopropyl, isobenzofuran Isobenzofuran, Carboxamide Psychotropic activity; USP dissolution testing standards
Halogenated biphenyls (e.g., 2,2',3,3',4,6'-hexachloro-1,1'-biphenyl) Multiple Cl substituents Chlorine Environmental pollutants, persistent organic compounds

Key Findings

Substituent Effects on Bioactivity: The fluorine in 5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide improves metabolic stability compared to chlorinated analogs (e.g., hexachlorobiphenyls), which are environmentally persistent but lack therapeutic utility .

Pharmacokinetic and Pharmacodynamic Profiles :

  • Unlike the isobenzofuran-containing carboxamide (), which requires strict dissolution testing for psychotropic formulations, 5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide’s solubility is modulated by its polar formyl group, enhancing its suitability for oral delivery .

Synthetic Utility: The formyl group in the target compound allows for Schiff base formation or reductive amination, a feature absent in non-aldehydic analogs like the dimethylaminopropyl derivative .

Research and Regulatory Considerations

  • Challenges : Structural similarities to withdrawn compounds (e.g., EMA/OD/048/09) necessitate rigorous toxicity profiling to avoid off-target effects .

Biological Activity

5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and its implications in therapeutic applications.

Chemical Structure and Properties

5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide features a biphenyl structure with a fluorine atom and a formyl group, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of 5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide is primarily attributed to its interaction with specific molecular targets involved in cell signaling and growth regulation. It has been shown to inhibit various enzymes and receptors that play critical roles in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism, leading to reduced cell viability.
  • Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Activity : Preliminary data indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the biphenyl structure significantly influence the biological activity of the compound.

ModificationEffect on Activity
Addition of FluorineIncreases lipophilicity and bioactivity
Alteration of Carboxamide GroupAffects solubility and interaction with biological targets
Variations in Substituents on BiphenylModulates potency against specific cancer cell lines

Anticancer Activity

Research has demonstrated that 5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide exhibits potent anticancer effects against various cancer cell lines. For instance, in vitro studies have shown IC50 values indicative of strong cytotoxicity:

  • MCF-7 (Breast Cancer) : IC50 = 5.2 µM
  • HepG2 (Liver Cancer) : IC50 = 4.8 µM

These results suggest that the compound may be effective in treating certain types of cancer.

Antimicrobial Activity

The compound has been tested against several bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings indicate that 5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with 5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide showed significant tumor regression compared to control groups.
  • Combination Therapy : When used in combination with established chemotherapeutics like cisplatin, the compound enhanced the overall efficacy and reduced resistance in cancer models.

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